REACTION_CXSMILES
|
C[NH:2][C:3]1[O:4][C:5]([C:8]2[N:9]([CH3:16])[C:10]([N+:13]([O-:15])=[O:14])=[CH:11][N:12]=2)=[N:6][N:7]=1.CN1C([N+]([O-])=O)=CN=C1C(NNC(NC)=O)=O>>[NH2:2][C:3]1[O:4][C:5]([C:8]2[N:9]([CH3:16])[C:10]([N+:13]([O-:15])=[O:14])=[CH:11][N:12]=2)=[N:6][N:7]=1
|
Name
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2-(2-methylamino-1,3,4-oxadiazol-5-yl)-1-methyl-5-nitroimidazole
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC=1OC(=NN1)C=1N(C(=CN1)[N+](=O)[O-])C
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Name
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1-(1-methyl-5-nitro-2-imidazolecarbonyl)-4-methylsemicarbazide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(=NC=C1[N+](=O)[O-])C(=O)NNC(=O)NC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
NC=1OC(=NN1)C=1N(C(=CN1)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |